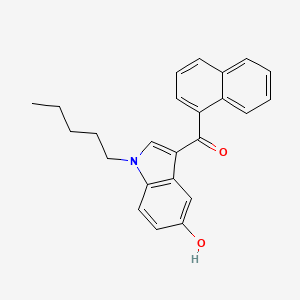

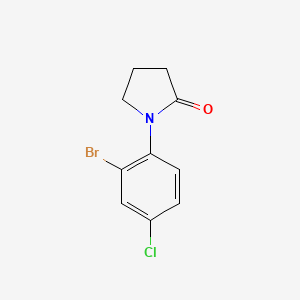

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Overview

Description

JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. JWH 018 is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor. This metabolite is almost completely glucuronidated in urine samples .

Mechanism of Action

Target of Action

The primary target of the JWH 018 5-hydroxyindole metabolite is the peripheral cannabinoid (CB2) receptor . The CB2 receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

JWH 018 5-hydroxyindole metabolite acts as a mildly selective agonist of the CB2 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the metabolite binds to the CB2 receptor and activates it, leading to changes in cellular activity .

Biochemical Pathways

It is known that the activation of cb2 receptors can influence various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These pathways play a role in various cellular processes, including cell proliferation and immune response .

Pharmacokinetics

It is known that this metabolite is a major monohydroxylated urinary metabolite of jwh 018 . In urine samples, this metabolite is almost completely glucuronidated , which suggests that it undergoes phase II metabolism involving glucuronidation.

Result of Action

The activation of CB2 receptors by JWH 018 5-hydroxyindole metabolite can lead to various molecular and cellular effects. For instance, it can modulate immune response and inflammation, as CB2 receptors are primarily found in immune cells . .

Biochemical Analysis

Biochemical Properties

The JWH 018 5-hydroxyindole metabolite interacts with various enzymes and proteins in the body. It is almost completely glucuronidated in urine samples . This suggests that it interacts with glucuronosyltransferase enzymes, which are responsible for the glucuronidation process.

Cellular Effects

Given its role as a metabolite of a cannabinoid receptor agonist, it may influence cell function by modulating cell signaling pathways related to these receptors .

Molecular Mechanism

It is likely to exert its effects at the molecular level through its interactions with cannabinoid receptors and the enzymes involved in its metabolism .

Metabolic Pathways

JWH 018 5-hydroxyindole metabolite is involved in the metabolic pathways of JWH 018. It is likely to interact with enzymes such as glucuronosyltransferases, which are involved in its metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018 5-hydroxyindole metabolite involves the hydroxylation of JWH 018. The process typically includes the use of cytochrome P450 enzymes, which facilitate the addition of a hydroxyl group to the indole ring of JWH 018. The reaction conditions often involve the use of human liver microsomes or recombinant enzymes in an in vitro setup .

Industrial Production Methods

Industrial production of JWH 018 5-hydroxyindole metabolite is not commonly reported due to its primary use in research and forensic applications. the production process would likely involve large-scale biotransformation using microbial or enzymatic systems to achieve the hydroxylation of JWH 018.

Chemical Reactions Analysis

Types of Reactions

JWH 018 5-hydroxyindole metabolite undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of carboxylated metabolites.

Glucuronidation: The metabolite is almost completely glucuronidated in urine samples.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation reactions.

Glucuronidation: UDP-glucuronosyltransferases are involved in the glucuronidation process.

Major Products Formed

Carboxylated Metabolites: Resulting from further oxidation.

Glucuronides: Formed through glucuronidation.

Scientific Research Applications

JWH 018 5-hydroxyindole metabolite is primarily used in research and forensic applications. It serves as an analytical reference standard for the detection of JWH 018 use in biological samples. The compound is used in mass spectrometry and other analytical techniques to identify and quantify the presence of JWH 018 and its metabolites in urine samples .

Comparison with Similar Compounds

Similar Compounds

JWH 018: The parent compound, a synthetic cannabinoid.

JWH 073: Another synthetic cannabinoid with similar metabolic pathways.

AM-2201: A synthetic cannabinoid with a similar structure and metabolic profile.

Uniqueness

JWH 018 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the indole ring, which distinguishes it from other metabolites of JWH 018 and similar compounds. This specific modification allows for its identification and quantification in forensic and research settings .

Properties

IUPAC Name |

(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOJICNPAPPCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016932 | |

| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-43-5 | |

| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)

![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/new.no-structure.jpg)

![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)